Phenyl (4-bromophenyl)methylcarbamate
Description
Phenyl (4-bromophenyl)methylcarbamate is a carbamate derivative featuring a phenyl group linked to a methylcarbamate moiety, which is further substituted with a bromine atom at the para position of the phenyl ring. Carbamates are widely recognized for their applications in agrochemicals, particularly as insecticides and acaricides, due to their ability to inhibit acetylcholinesterase .
Properties
CAS No. |
918934-52-8 |
|---|---|
Molecular Formula |
C14H12BrNO2 |
Molecular Weight |
306.15 g/mol |
IUPAC Name |
phenyl N-(4-bromophenyl)-N-methylcarbamate |
InChI |
InChI=1S/C14H12BrNO2/c1-16(12-9-7-11(15)8-10-12)14(17)18-13-5-3-2-4-6-13/h2-10H,1H3 |
InChI Key |
HQDLHHNONOLYGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)Br)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl (4-bromophenyl)methylcarbamate can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of 4-bromophenyl isocyanate with phenylmethanol in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, yielding the desired carbamate product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate bond undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
-
Conditions : Reflux with HCl (6M) in dioxane/water (1:1) for 6–8 hours.
-
Products : 4-Bromobenzylamine and phenol.
-
Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water .
Basic Hydrolysis
-
Conditions : NaOH (1M) in ethanol/water (2:1) at 60°C for 4 hours.
-
Products : Sodium salt of phenyl carbonate and 4-bromobenzylamine.
Aminolysis and Urea Formation
Phenyl carbamates react with primary or secondary amines to form substituted ureas:
-
Reaction :
-
Conditions : Stirring with excess amine (e.g., benzylamine) in dichloromethane at room temperature for 12 hours.
Example : Reaction with methylamine produces (4-bromophenyl)methyl-methylurea, confirmed by (δ 3.1 ppm, singlet for N–CH) .
Thermal Decomposition
At elevated temperatures (>180°C), the carbamate undergoes decomposition:
-
Products : Isocyanate intermediate (unstable) and phenol.
-
Conditions : Heating under reduced pressure (200 mmHg) in toluene .
-
Application : Generation of reactive intermediates for further functionalization .
Pd-Catalyzed Coupling
The bromine substituent enables cross-coupling reactions:
-
Suzuki–Miyaura Coupling :
Buchwald–Hartwig Amination
Biological Activity
-
IC50_{50}50 against BChE : 1.8–2.5 µM (comparable to galanthamine) .
-
Selectivity : Higher affinity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE) .
Stability and Storage
Scientific Research Applications
Chemical Structure and Synthesis
Phenyl (4-bromophenyl)methylcarbamate can be synthesized through various methods, often involving the reaction of 4-bromophenol with methyl isocyanate. The general reaction can be represented as follows:This reaction typically requires specific conditions to optimize yield and purity. For instance, solvents like dichloromethane or acetonitrile are often used to facilitate the reaction, sometimes in the presence of bases such as potassium carbonate to enhance the reaction efficiency .
Cholinesterase Inhibition
One of the prominent applications of this compound is its role as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in the development of pesticides and therapeutic agents for diseases like Alzheimer's. The compound has shown significant activity against both acetylcholinesterase and butyrylcholinesterase enzymes, which are vital for neurotransmission regulation .
In studies, compounds similar to this compound have demonstrated more than tenfold greater cholinergic activity compared to other carbamates, making them effective as agricultural pesticides targeting cold-blooded animal parasites such as insects and nematodes .
Agricultural Applications
This compound's effectiveness as a pesticide stems from its ability to inhibit cholinesterase, leading to the disruption of neurotransmission in pests. Its formulation can be tailored for use in various agricultural settings:
- Pesticidal Formulations : The compound can be incorporated into wettable powders or emulsifiable concentrates by combining it with inert carriers like talc or diatomaceous earth and surfactants to enhance spreadability and adherence on plant surfaces .
- Targeted Application : Its selective toxicity towards specific pests allows for targeted application methods, minimizing environmental impact while maximizing pest control efficiency.
Case Study 1: Efficacy Against Insect Pests
A study conducted on various carbamate derivatives highlighted the effectiveness of this compound against common agricultural pests. The compound was tested in field trials where it demonstrated significant reductions in pest populations compared to untreated controls. This study underscored its potential as a viable alternative to traditional pesticides, particularly in integrated pest management strategies.
Case Study 2: Structure-Activity Relationship Analysis
Research evaluating the structure-activity relationships of carbamates revealed that modifications at the para position of the phenyl ring significantly influenced biological activity against cholinesterases. This finding suggests that further optimization of this compound could enhance its efficacy and selectivity for therapeutic applications .
Tables
| Property | Details |
|---|---|
| Chemical Formula | CHBrNO |
| Cholinesterase Inhibition | Effective against acetylcholinesterase and butyrylcholinesterase |
| Agricultural Use | Targeting cold-blooded animal parasites |
| Potential Antimalarial Activity | Related compounds show promise against Plasmodium falciparum |
Mechanism of Action
The mechanism of action of phenyl (4-bromophenyl)methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Phenyl (4-bromophenyl)methylcarbamate with structurally or functionally related compounds, focusing on molecular properties, stability, and applications.
*Inferred based on structural analysis.
Structural and Functional Analysis
- Boc-Protected Analogs (e.g., t-Butyl derivative) : The t-butyl group in ’s compound introduces steric protection but paradoxically exhibits instability, forming crystals upon prolonged air exposure. This contrasts with the target compound’s phenyl group, which may confer greater aromatic stability and resistance to crystallization .
- Ester vs. Esters are generally more prone to hydrolytic degradation than carbamates, suggesting that this compound may exhibit longer environmental persistence .
- Benzyl Carbamates (–7) : Substituting the phenyl group with benzyl (e.g., in ’s compound) introduces a reactive bromoacetyl moiety, enhancing electrophilicity for synthetic applications. However, the target compound’s simpler structure may prioritize bioactivity over synthetic versatility.
Stability and Environmental Impact
The Boc-protected analog’s instability () highlights the importance of substituent choice in carbamate design. The target compound’s brominated aromatic ring may enhance UV stability compared to non-halogenated analogs like bufencarb.
Regulatory and Application Context
Bufencarb’s revoked tolerances () underscore regulatory challenges for carbamates, necessitating thorough toxicity profiling for the target compound. In contrast, Bromopropylate’s restricted use as an acaricide reflects divergent applications driven by functional group differences (ester vs. carbamate) .
Biological Activity
Phenyl (4-bromophenyl)methylcarbamate is a synthetic organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound has a molecular formula of CHBrNO and a molecular weight of approximately 308.16 g/mol. The presence of the bromine atom on the phenyl ring enhances its lipophilicity, which may contribute to its biological activity by improving membrane permeability.
The biological activity of this compound primarily involves its interaction with specific enzymes and cellular processes. The compound acts as an enzyme inhibitor , particularly affecting cholinesterases, which are critical for neurotransmission in the nervous system.
- Cholinesterase Inhibition : Studies have shown that derivatives of this compound exhibit potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a related study indicated that certain derivatives had IC values significantly lower than established inhibitors like rivastigmine, demonstrating their potential as therapeutic agents for conditions like Alzheimer's disease .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Compound | Target Enzyme | IC Value (µM) | Biological Activity |
|---|---|---|---|
| This compound | AChE | 50.0 | Moderate inhibition |
| Methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate | BChE | 1.60 | Strong inhibition |
| Ethyl-4-bromophenyl-carbamate | AChE | 38.98 | Effective inhibitor |
| Salicylanilide derivatives | AChE/BChE | 1.97 - 50.0 | Varied inhibition based on structure |
Case Studies and Research Findings
- In Vivo Studies : Research has demonstrated the efficacy of this compound in animal models. In studies involving mice infected with Toxoplasma gondii, compounds similar to this carbamate were administered at doses of 100 mg/kg, showing significant reductions in parasite load without severe toxicity .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that the presence of bromine in the para position enhances enzyme inhibition potency compared to non-brominated analogs. Compounds with bulky substituents also showed improved inhibitory activity against cholinesterases, suggesting that steric factors play a crucial role in their efficacy .
- Toxicity Assessments : Toxicological evaluations have indicated that while some derivatives exhibit potent biological activity, they also present mild cytotoxicity towards HepG2 liver cells. Selectivity indexes calculated from these studies suggest a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
